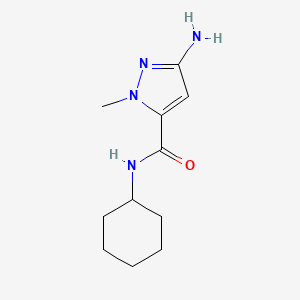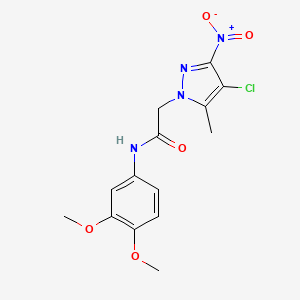
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions that yield complex molecules with potential biological activities. For example, Salian et al. (2017) described the synthesis of a related compound through the reaction of specific carbothioamide with N-(4-nitrophenyl)maleimide, demonstrating the intricacies of pyrazole derivative synthesis. The structural confirmation was achieved using FT-IR, NMR, and LCMS data, highlighting the importance of precise spectroscopic methods in verifying the formation of the desired products (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The study of molecular structures, particularly through X-ray crystallography, provides deep insights into the arrangement and orientation of molecules. For instance, the work by Narayana et al. (2016) on different molecular conformations of acetamide derivatives showcases the diverse geometries these molecules can adopt and how hydrogen bonding contributes to their structural stability (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives reveal their reactivity and potential for forming various chemical bonds. For instance, Moghadam and Amini (2018) synthesized a novel compound through a multi-step reaction, highlighting the compound's cytotoxic activity against cancer cell lines, which demonstrates the chemical versatility and biological relevance of these molecules (Moghadam & Amini, 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior under different conditions. The work by Jansukra et al. (2021) on the synthesis, crystallography, and theoretical investigation of a related compound provides valuable insights into how molecular interactions influence the physical properties of these compounds (Jansukra et al., 2021).
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for forming new bonds, is fundamental for applying these compounds in different fields. Studies such as those by Sarhan, Lateef, and Waheed (2017) on the synthesis and characterization of metal complexes of acetamide derivatives help delineate the coordination chemistry of these molecules, offering insights into their chemical behaviors (Sarhan, Lateef, & Waheed, 2017).
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including compounds structurally related to the query chemical, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies focus on the effect of hydrogen bonding on self-assembly processes and explore the antioxidant activities of the compounds and their complexes. The antioxidant activity was determined in vitro using different assays, indicating that both the ligands and complexes exhibit significant antioxidant activity (Chkirate et al., 2019).
Antimicrobial Activity
In another study, coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline were synthesized and characterized. These complexes were then evaluated for their antibacterial activity against various strains of bacteria, showing outstanding results compared to chloramphenicol, a well-known antibiotic. This suggests potential applications of these complexes in developing new antibacterial agents (Chkirate et al., 2022).
Synthesis and Structural Studies
Several studies have focused on the synthesis, structural characterization, and analysis of acetamide derivatives, demonstrating different molecular conformations and hydrogen bonding patterns in crystalline states. These studies contribute to the understanding of the chemical and physical properties of acetamide derivatives, potentially guiding the design of materials with specific characteristics (Narayana et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of organic crystals, including acetamide structures, aim to understand their potential in photonic devices. By employing ab initio computational methods, these studies assess the materials' suitability for applications in optical switches, modulators, and solar energy conversion, highlighting the importance of such compounds in advanced technological applications (Castro et al., 2017).
特性
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O5/c1-8-13(15)14(19(21)22)17-18(8)7-12(20)16-9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZDLLJZDRQUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328832 | |
| Record name | 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
353455-68-2 | |
| Record name | 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



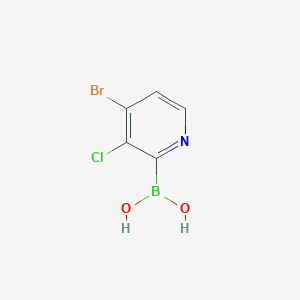
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)

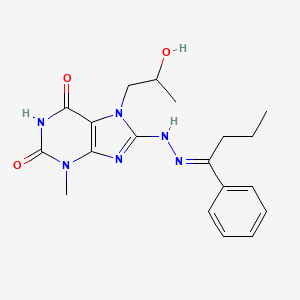

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)
![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)
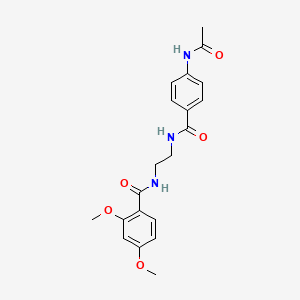
![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)
![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)
![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

